molecular formula C9H13N B123547 (R)-(+)-1-Phenylpropylamine CAS No. 3082-64-2

(R)-(+)-1-Phenylpropylamine

Cat. No.: B123547
CAS No.: 3082-64-2
M. Wt: 135.21 g/mol
InChI Key: AQFLVLHRZFLDDV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-1-Phenylpropylamine is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-1-Phenylpropylamine can be synthesized through several methods. One common approach involves the reduction of ®-1-Phenylpropan-1-one using a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Another method involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, ®-(+)-1-Phenylpropylamine is often produced through catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process involves the use of metal catalysts such as palladium or platinum on carbon supports, under high pressure and temperature conditions. The choice of catalyst and reaction conditions is crucial to achieving high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Phenylpropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding imine or nitrile compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

®-(+)-1-Phenylpropylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which ®-(+)-1-Phenylpropylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1-Phenylpropylamine: The enantiomer of ®-(+)-1-Phenylpropylamine, with opposite stereochemistry.

    1-Phenylethylamine: A structurally similar compound with a different substitution pattern on the carbon chain.

    Benzylamine: Another related amine with a benzyl group attached to the nitrogen atom.

Uniqueness

®-(+)-1-Phenylpropylamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral receptors and enzymes makes it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

(1R)-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFLVLHRZFLDDV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415973
Record name (R)-(+)-1-Phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3082-64-2
Record name (+)-1-Phenylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-alpha -Ethylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-1-Phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-Phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture of 1-(7,8-dihydro-naphthalen-1-yl)-ethanone (10) (172 mg, 1.0 mmol) and 3-(3-trifluoromethyl-phenyl)-propylamine (13) (204 mg, 1.0 mmol) in titanium (IV) isopropoxide (1 mL) was stirred at room temperature overnight. Methanol(5 mL) was added followed by addition of sodium borohydride (55 mg, 2.0 mmol). The reaction mixture was stirred at room temperature for 1 hour and evaporated to dryness. The crude product was purified by chromatography on silica gel, loaded with dichloromethane and eluted with 2% methanol in dichloromethane containing 0.5% ammonium hydroxide. The pure fractions were combined and evaporated to give a colorless oil. The product was converted to a hydrochloride salt by addition of 1 N HCl in ethyl ether. Evaporation gave compound (1) as an off-white solid (325 mg, 82.2%).
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-1-Phenylpropylamine
Reactant of Route 2
(R)-(+)-1-Phenylpropylamine
Reactant of Route 3
Reactant of Route 3
(R)-(+)-1-Phenylpropylamine
Reactant of Route 4
Reactant of Route 4
(R)-(+)-1-Phenylpropylamine
Reactant of Route 5
Reactant of Route 5
(R)-(+)-1-Phenylpropylamine
Reactant of Route 6
Reactant of Route 6
(R)-(+)-1-Phenylpropylamine
Customer
Q & A

Q1: How is (R)-(+)-1-Phenylpropylamine utilized in asymmetric synthesis?

A1: this compound serves as a valuable chiral building block in synthesizing enantiomerically pure compounds. In the featured research [], it's employed to create novel biaryl azepinium salts. These salts function as catalysts in the enantioselective epoxidation of unfunctionalized alkenes. The this compound, alongside other chiral amines, introduces an exocyclic chiral element into the azepinium structure. This design enables a systematic study of how the catalyst's structure, particularly the biaryl twist, influences the stereoselectivity of the epoxidation reaction.

Q2: Can this compound participate in cyclometalation reactions?

A2: Yes, this compound can undergo cyclometalation reactions with various transition metal complexes. In one study [], it successfully reacted with [(η6-benzene)RuCl2]2 to form a cationic cycloruthenated complex. This reaction showcases the compound's ability to act as a bidentate ligand, coordinating through both the nitrogen atom and the ortho-carbon of the phenyl ring. This coordination mode allows for the formation of a stable five-membered metallacycle.

Q3: How does the stereochemistry of this compound influence the properties of synthesized compounds?

A3: The specific stereochemistry of this compound plays a crucial role in determining the stereochemical outcome of chemical reactions and the properties of resulting products. In the synthesis of chiral 1-aza-3,6-diphosphacycloheptanes [], utilizing this compound as a starting material led to the preferential formation of meso stereoisomers. This selectivity highlights how the chirality of the amine influences the stereochemical course of the condensation reaction, leading to specific diastereomeric products with potentially different properties and reactivities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.